4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde
4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde
Brand Name:
Vulcanchem
CAS No.:
103788-59-6
VCID:
VC21153609
InChI:
InChI=1S/C19H17NO3/c1-14-18(20-19(23-14)16-5-3-2-4-6-16)11-12-22-17-9-7-15(13-21)8-10-17/h2-10,13H,11-12H2,1H3
SMILES:
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C=O
Molecular Formula:
C19H17NO3
Molecular Weight:
307.3 g/mol
4-[2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy]benzaldehyde
CAS No.: 103788-59-6
Cat. No.: VC21153609
Molecular Formula: C19H17NO3
Molecular Weight: 307.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103788-59-6 |
|---|---|
| Molecular Formula | C19H17NO3 |
| Molecular Weight | 307.3 g/mol |
| IUPAC Name | 4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]benzaldehyde |
| Standard InChI | InChI=1S/C19H17NO3/c1-14-18(20-19(23-14)16-5-3-2-4-6-16)11-12-22-17-9-7-15(13-21)8-10-17/h2-10,13H,11-12H2,1H3 |
| Standard InChI Key | IPWZPTYWJHXUHD-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C=O |
| Canonical SMILES | CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)C=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator